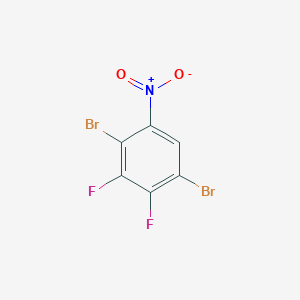
1,4-Dibromo-2,3-difluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6HBr2F2NO2 and a molecular weight of 316.88 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, making it a highly reactive and versatile chemical intermediate .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-difluoro-5-nitrobenzene can be synthesized through various organic reactions. One common method involves the bromination and fluorination of nitrobenzene derivatives. For instance, starting with 1,4-dibromo-2-fluorobenzene, nitration can be achieved using a mixture of trifluoroacetic acid and trifluoroacetic anhydride in the presence of ammonium nitrate . The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反応の分析
Types of Reactions: 1,4-Dibromo-2,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Coupling: Palladium catalysts and arylboronic acids in the presence of a base.
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: 1,4-Dibromo-2,3-difluoro-5-aminobenzene.
科学的研究の応用
1,4-Dibromo-2,3-difluoro-5-nitrobenzene is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: Used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,4-dibromo-2,3-difluoro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
- 1,4-Dibromo-2-fluoro-5-nitrobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Uniqueness: 1,4-Dibromo-2,3-difluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs . This unique structure allows for selective reactions and applications in various fields .
特性
IUPAC Name |
1,4-dibromo-2,3-difluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(11(12)13)4(8)6(10)5(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZZZLMGKKURSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














